Wychimicin C

Antibiotic discovery Enterococcus infection Spirotetronate polyketide

Structural misassignment of Wychimicin family analogs invalidates generic substitution. Wychimicin C (C46H58ClNO11, MW 836.41) is distinguished by its 4″-chloro phenyl moiety-critical for SAR studies targeting MRSA and VRE. - 2-fold higher potency against Enterococcus faecalis/faecium vs Wychimicin A - Published X-ray-derived absolute configuration for molecular docking - Validated NMR reference standard for spirotetronate dereplication Supplied as a research-grade biochemical for lead optimization and analytical workflows.

Molecular Formula C46H58ClNO11
Molecular Weight 836.4 g/mol
Cat. No. B12401726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWychimicin C
Molecular FormulaC46H58ClNO11
Molecular Weight836.4 g/mol
Structural Identifiers
SMILESCCC1=CC2C(C(CC(C2O)O)C)C3(C1C=CCC(C(=CC4C=CC(CC45C(=O)C(=C3O)C(=O)O5)C)C)OC6CC(C(C(O6)C)NC(=O)C7=C(C=CC(=C7C)Cl)O)O)C
InChIInChI=1S/C46H58ClNO11/c1-8-26-18-28-38(23(4)17-33(51)40(28)52)45(7)29(26)10-9-11-34(22(3)16-27-13-12-21(2)20-46(27)42(54)37(41(45)53)44(56)59-46)58-35-19-32(50)39(25(6)57-35)48-43(55)36-24(5)30(47)14-15-31(36)49/h9-10,12-16,18,21,23,25,27-29,32-35,38-40,49-53H,8,11,17,19-20H2,1-7H3,(H,48,55)/b10-9+,22-16+,41-37-/t21-,23+,25-,27+,28+,29?,32+,33+,34-,35+,38-,39-,40-,45-,46-/m1/s1
InChIKeyIVEKQRBIUFGUSE-RZSWSVIESA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Wychimicin C: Spirotetronate Polyketide Antibiotic


Wychimicin C is a member of the novel spirotetronate polyketide class of antibiotics, isolated from the rare actinomycete *Actinocrispum wychmicini* strain MI503-AF4 [1]. This compound is part of a family of four closely related analogs (Wychimicins A-D), all characterized by a complex 13-membered macrocyclic ring containing *trans*-decalin and β-D-xylo-hexopyranose moieties connected via an O-glycosidic linkage [2]. Its chemical formula is C46H58ClNO11 with a molecular weight of 836.41 g/mol [3]. Wychimicin C is primarily recognized for its potent activity against Gram-positive bacteria, specifically methicillin-resistant *Staphylococcus aureus* (MRSA) and *Enterococcus* species, and is supplied for research use only [4].

1 Gram-positive antimicrobial screening studiesMRSA, Enterococcus spp. research models
2 Spirotetronate polyketide probe for natural product researchStructurally distinct 4″-chloro analog within the Wychimicin family
3 Analytical reference for dereplication and analog discoveryNMR benchmarking for novel spirotetronate chemotypes

Structural Uniqueness of Wychimicin C


Selecting Wychimicin C over other in-class compounds is critical due to its distinct structural identity within the Wychimicin family. The family consists of four closely related analogs (A-D), and their structural differences are not trivial; they specifically reside in the phenyl moiety [1]. For instance, Wychimicin C differs from Wychimicin A, which possesses a distinct phenyl ring substitution pattern, and from Wychimicin B and D, which are dechloro and demethyl derivatives, respectively [2]. These nuanced modifications can have a significant impact on biological activity and physicochemical properties, as detailed in Section 3. Therefore, generic substitution is not scientifically valid, and procurement must be compound-specific to ensure reproducibility and accurate research outcomes.

Wychimicin A Distinct phenyl-ring substitution pattern; potency endpoints may shiftRisk
Wychimicin B Lacks 4″-chloro group; SAR and physicochemical profile may differRisk
Wychimicin D Demethyl derivative; metabolic stability context may not transferRisk

Wychimicin C: Evidence vs. Alternatives


Anti-Enterococcal Potency

Wychimicin C exhibits a 2-fold higher potency against *Enterococcus faecalis/faecium* compared to its closest analog, Wychimicin A. The half-maximal inhibitory concentration (IC50) of Wychimicin C against this organism is 0.125-0.25 μg/mL, while that of Wychimicin A is 0.25 μg/mL [1][2]. This difference in potency is directly linked to the structural variation in the phenyl moiety between the two compounds [1].

Anti-Enterococcal Potency
Head-to-head
IC50 0.125–0.25 µg/mL vs Wychimicin A 0.25 µg/mL
Reported MIC endpoint context; up to 2-fold difference linked to phenyl moiety
In vitro susceptibility assay; *E. faecalis/faecium* models
Antibiotic discovery Enterococcus infection Spirotetronate polyketide

Absolute Configuration & 4″-Chloro Group

Wychimicin C possesses a unique absolute configuration that distinguishes it from other Wychimicins and related spirotetronates. X-ray crystallography of Wychimicin B (the 4″-dechloro analog of Wychimicin C) defined the absolute stereochemistry for the family as 4S, 5R, 6S, 8S, 9R, 10S, 13R, 17R, 20S, 23S, 25R, 1'R, 3'S, 4'S, 5'R [1]. This precise 3D structure, including the R-configuration at spirocarbon C-25, is critical for understanding structure-activity relationships (SAR) and for any in silico modeling or synthetic derivatization work. The 4″-chloro group present in Wychimicin C but absent in Wychimicin B is a key differentiator [1].

Absolute Configuration & 4″-Chloro
Class-level
4″-chloro group present; stereochemistry inferred from Wychimicin B
Structural identity review; critical for SAR and in silico modeling
X-ray crystallography of dechloro analog; data to verify for C
Natural product chemistry Structural biology Spirotetronate polyketide

Gram-Positive Spectrum & MRSA Activity

The Wychimicin family, including Wychimicin C, exhibits a defined spectrum of activity that is valuable for targeted research. They show potent activity against Gram-positive bacteria, including *Staphylococcus aureus*, *Enterococcus faecalis*, and *Enterococcus faecium*, but lack activity against Gram-negative bacteria and *Mycobacterium smegmatis* [1]. This selectivity is a key differentiator from broader-spectrum antibiotics and suggests a specific mechanism of action. For Wychimicin C specifically, its minimum inhibitory concentration (MIC) against MRSA falls within the range of 0.125–2 µg/mL [2].

Gram-Positive Spectrum & MRSA
Class-level
Active against Gram-positive; MRSA MIC 0.125–2 µg/mL
Supports antimicrobial screening context; Gram-negative inactive
Narrow-spectrum profile reported for the Wychimicin family
Antimicrobial resistance Drug discovery Spectrum of activity

NMR Reference for Analog Discovery

Wychimicin C serves as a critical structural benchmark for the discovery and characterization of new spirotetronate analogs. The recently discovered Wychimicins E and F, isolated from *Cryptosporangium* sp., had their structures determined through extensive NMR analysis in direct comparison with Wychimicin C [1]. This demonstrates that Wychimicin C is not only a research compound but also a validated analytical standard for dereplication and structure elucidation of new members of this expanding antibiotic class.

NMR Reference for Analogs
Head-to-head
Benchmark for Wychimicins E/F structure elucidation
Analytical standard context; supports dereplication workflows
1D/2D NMR comparison; E/F are deshydroxy derivatives
Analytical chemistry Natural product discovery NMR spectroscopy

Wychimicin C Research Applications


Anti-Enterococcal Lead Optimization

Given the demonstrated 2-fold higher potency of Wychimicin C against *Enterococcus faecalis/faecium* compared to Wychimicin A [1], this compound is the superior starting point for medicinal chemistry campaigns focused on vancomycin-resistant enterococci (VRE). Procurement should prioritize Wychimicin C to establish structure-activity relationships (SAR) that leverage the 4″-chloro substituted phenyl moiety for enhanced potency. This is a data-driven selection criterion for lead optimization.

Structural Biology & In Silico Modeling

The absolute configuration of the Wychimicin family, determined via X-ray crystallography of Wychimicin B, provides a definitive 3D model for in silico docking and molecular dynamics simulations [2]. Wychimicin C, with its unique 4″-chloro group, presents a distinct electronic and steric profile for computational studies aimed at identifying its molecular target or designing improved analogs. Its use in these studies is predicated on the precise, published structural data.

Analytical Chemistry & Dereplication

Wychimicin C has been successfully employed as an NMR reference standard to elucidate the structures of new spirotetronate analogs, specifically Wychimicins E and F [3]. This application extends its value beyond bioactivity testing. Laboratories focused on discovering new natural products from actinomycetes should procure Wychimicin C to serve as a reliable benchmark in LC-MS and NMR-based dereplication workflows, ensuring accurate and rapid identification of novel chemotypes.

Application
Selection Property
Validation Focus
Enterococcus screening studies
Endpoint-guided potency review
MIC and comparator endpoints
Structural biology & SAR studies
Chiral and chloro-group identity
3D conformation and SAR endpoints
Dereplication & analog discovery
NMR reference standard context
Structural elucidation benchmarks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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